Single-Crystal X-Ray Structural Differentiation vs. Related Isoxazole–Thiazole Carboxamides
The title compound is one of the very few isoxazole–thiazole carboxamides for which a full single-crystal X-ray structure is publicly accessible. The structure reveals a dihedral angle of 34.08(13)° between the thiazole and isoxazole ring planes, with a specific N–H···N hydrogen-bonding network forming centrosymmetric dimers and C–H···O interactions generating chains along the crystallographic b-axis [1]. In contrast, the parent drug leflunomide (CAS 75706-12-6) and the majority of its close analogs lack publicly deposited single-crystal structures; their solid-state conformational preferences and intermolecular interaction patterns remain uncharacterized. This structural knowledge directly enables (i) target-bound pose prediction via molecular docking that can be experimentally validated against the available crystallographic coordinates, (ii) rational design of co-crystals and salt forms for formulation optimization, and (iii) quality control by matching experimental powder X-ray diffraction patterns against the simulated pattern calculated from the deposited CIF file (CCDC 954889) [1].
| Evidence Dimension | Availability of public-domain single-crystal X-ray structure and derived solid-state parameters |
|---|---|
| Target Compound Data | Dihedral angle (thiazole–isoxazole): 34.08(13)°; space group P2₁/c; unit-cell parameters available; CCDC deposition number 954889; full CIF and structure factors deposited [1]. |
| Comparator Or Baseline | Leflunomide (CAS 75706-12-6) and broader leflunomide analog series: no publicly deposited single-crystal structures identified for leflunomide itself at comparable resolution (search of CSD and CCDC, 2025). |
| Quantified Difference | Target compound has publicly available single-crystal data (dihedral angle 34.08°, R factor 0.051, data-to-parameter ratio 13.1); comparator leflunomide has no equivalent public-domain structure. This represents a qualitative availability advantage for structure-based applications. |
| Conditions | Single-crystal X-ray diffraction; T = 293 K; Mo Kα radiation; structure solved by direct methods and refined to R = 0.051, wR = 0.152 [1]. |
Why This Matters
Procurement of a compound with a known, publicly available crystal structure reduces downstream risk in structure-based drug design and formulation development by providing experimentally validated conformational and packing information that is absent for most comparator compounds.
- [1] Wang, D.-C. et al. (2013). 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. Acta Crystallographica Section E, 69, o934. DOI: 10.1107/S1600536813012105. View Source
